H‑Bond Acceptor Capacity and Topological PSA Differentiation vs. Methylene‑Linked Analog
The methanone carbonyl in the title compound increases the hydrogen‑bond acceptor count (Hacc) to 5, compared with Hacc = 5 but a lower topological polar surface area (tPSA) for the methylene‑linked analog 2‑(5-{[3-(4-pyridinyl)-1-azetidinyl]methyl}-3-isoxazolyl)pyridine (SC‑78966402), which has tPSA = 55.0 Ų . Although both compounds share the same tPSA, the amide‑type methanone alters the H‑bond acceptor geometry and electronic distribution, which can differentially affect P‑glycoprotein recognition and passive permeability [1].
| Evidence Dimension | Hydrogen-bond acceptor count (Hacc) / topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Hacc = 5; tPSA ≈ 55 Ų (calculated) |
| Comparator Or Baseline | 2-(5-{[3-(4-pyridinyl)-1-azetidinyl]methyl}-3-isoxazolyl)pyridine (SC‑78966402): Hacc = 5; tPSA = 55.0 Ų |
| Quantified Difference | Identical tPSA; difference lies in H‑bond acceptor geometry (amide carbonyl vs. methylene linker) |
| Conditions | In silico calculation (ChemBridge/Hit2Lead platform) |
Why This Matters
For CNS‑oriented or permeability‑sensitive programs, differences in H‑bond acceptor geometry can translate into meaningful shifts in blood‑brain barrier penetration or efflux liability, making the methanone analog a distinct chemical tool.
- [1] Veber, D. F.; Johnson, S. R.; Cheng, H.‑Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
